Hydroxymethylspiropentane
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Overview
Description
Hydroxymethylspiropentane is an organic compound with the molecular formula C6H10O. It is a derivative of spiropentane, which is the simplest spiro-connected cycloalkane. The structure of this compound includes a spiro carbon atom connected to a cyclopropane ring and a hydroxymethyl group. This unique structure imparts distinct chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydroxymethylspiropentane typically involves the reaction of spiropentane derivatives with formaldehyde under basic conditions. One common method is the reaction of spiropentane with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a carbanion intermediate, which then reacts with formaldehyde to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Hydroxymethylspiropentane undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of spiropentane carboxylic acid.
Reduction: Formation of spiropentane alcohol.
Substitution: Formation of various spiropentane derivatives depending on the nucleophile used.
Scientific Research Applications
Hydroxymethylspiropentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential as a drug candidate.
Medicine: this compound derivatives are explored for their pharmacological properties. They may serve as lead compounds in the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
Hydroxymethylspiropentane can be compared with other spiro compounds such as spiropentane, spiropyran, and spirooxazine. While spiropentane is the simplest spiro-connected cycloalkane, this compound has an additional hydroxymethyl group, which imparts unique chemical properties. Spiropyran and spirooxazine are photochromic compounds that undergo reversible isomerization upon exposure to light. In contrast, this compound does not exhibit photochromic behavior but has distinct reactivity due to the hydroxymethyl group.
Comparison with Similar Compounds
- Spiropentane
- Spiropyran
- Spirooxazine
Hydroxymethylspiropentane stands out due to its unique combination of a spiro structure and a hydroxymethyl group, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
spiro[2.2]pentan-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-4-5-3-6(5)1-2-6/h5,7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCMGVLNKDQGEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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